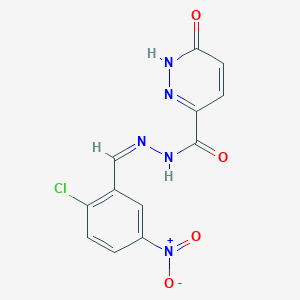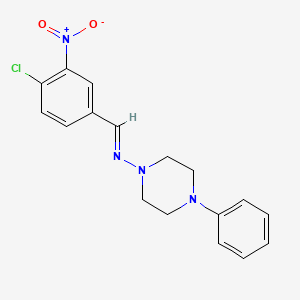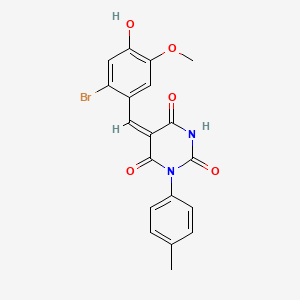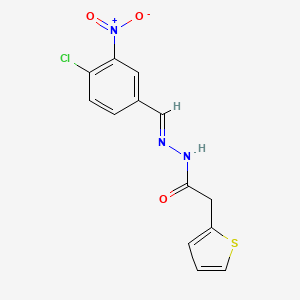
N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Overview
Description
N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide, also known as CNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNP is a pyridazine derivative that exhibits several interesting properties, making it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is not fully understood, but it is believed to act by inducing apoptosis, or programmed cell death, in cancer cells. N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor and antimicrobial properties, N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been shown to possess antioxidant and anti-inflammatory activities. N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities. N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is also highly stable, making it suitable for use in various lab experiments. However, one of the limitations of N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide. One potential area of research is the development of new synthetic methods for producing N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide and its derivatives. Another area of research is the investigation of the potential use of N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide and its potential applications in various fields.
Scientific Research Applications
N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has also been investigated for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
N-[(Z)-(2-chloro-5-nitrophenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O4/c13-9-2-1-8(18(21)22)5-7(9)6-14-17-12(20)10-3-4-11(19)16-15-10/h1-6H,(H,16,19)(H,17,20)/b14-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNIKTUJMLFXBW-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=NNC(=O)C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N\NC(=O)C2=NNC(=O)C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloro-5-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-benzyl-1-piperazinyl)carbonyl]-3-chloro-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3910791.png)
![N'-[3-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B3910793.png)
![N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3910800.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-chlorophenoxy)-2-propanol dihydrochloride](/img/structure/B3910817.png)
![5-(4-chlorophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3910827.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3910830.png)
![15-(4-carboxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B3910838.png)

![5-(2-chlorophenyl)-N-ethyl-2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B3910847.png)

![4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3910870.png)

![N-(2-methylthieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B3910888.png)